molecular formula C26H34N2O5 B12154288 1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-prop oxyphenyl)-3-pyrrolin-2-one

1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-prop oxyphenyl)-3-pyrrolin-2-one

Cat. No.: B12154288
M. Wt: 454.6 g/mol
InChI Key: IPJPEAXUKWPWPD-UHFFFAOYSA-N
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Description

1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-propoxyphenyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-propoxyphenyl)-3-pyrrolin-2-one typically involves multiple steps, including the formation of the pyrrolin-2-one core, followed by the introduction of the diethylamino propyl group, the hydroxy group, and the furan and phenyl substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-propoxyphenyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the furan ring can be reduced to an alcohol.

    Substitution: The diethylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the furan carbonyl group would yield an alcohol.

Scientific Research Applications

1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-propoxyphenyl)-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-propoxyphenyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one
  • 1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-ethoxyphenyl)-3-pyrrolin-2-one

Uniqueness

1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-propoxyphenyl)-3-pyrrolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H34N2O5

Molecular Weight

454.6 g/mol

IUPAC Name

1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-propoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H34N2O5/c1-5-17-32-20-12-10-19(11-13-20)23-22(24(29)21-14-9-18(4)33-21)25(30)26(31)28(23)16-8-15-27(6-2)7-3/h9-14,23,30H,5-8,15-17H2,1-4H3

InChI Key

IPJPEAXUKWPWPD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN(CC)CC)O)C(=O)C3=CC=C(O3)C

Origin of Product

United States

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